molecular formula C9H6BrF3 B8067394 1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene

Cat. No.: B8067394
M. Wt: 251.04 g/mol
InChI Key: ICGKYVZKJMXARY-UHFFFAOYSA-N
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Description

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6BrF3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-ethenyl-2-(trifluoromethyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to achieve the bromination. This method is often preferred due to its mild reaction conditions and high selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-4-ethenyl-2-(trifluoromethyl)benzene, while hydrogenation of the ethenyl group results in 1-bromo-4-ethyl-2-(trifluoromethyl)benzene .

Scientific Research Applications

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ethenyl group can participate in addition reactions, where the double bond is broken, and new single bonds are formed .

Comparison with Similar Compounds

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-4-ethenyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKYVZKJMXARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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